Lignan P
Overview
Description
Lignan P is a member of the lignan family, which are secondary metabolites found in plants. These compounds are produced by the oxidative dimerization of two phenylpropanoid units. Lignans are known for their diverse biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties . They are widely distributed in the plant kingdom and are found in various foods, such as seeds, beans, and berries .
Mechanism of Action
Target of Action
Lignan P, like other lignans, primarily targets cancer cells . The anticancer effects of lignans are driven by their ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . Additionally, lignans have been shown to target cancer stem cells and mitigate multi-drug resistance .
Mode of Action
This compound interacts with its targets by binding to and inhibiting topoisomerase II during the late S and early G2 stage . This disrupts the reparation of the temporary break through which the double-stranded DNA passes, consequently stopping DNA unwinding and replication .
Biochemical Pathways
This compound is part of the dibenzocyclooctadiene lignans (DBCLS), a significant group of compounds found in the Schisandra genus . The biosynthetic pathway leading to lignan production involves the transformation of chorismic acid into prephenic acid via a Claisen rearrangement . This process builds up the basic carbon skeleton of phenylalanine . The lignan biosynthesis pathway also involves the oxidative dimerization of two phenylpropanoid units .
Pharmacokinetics
The pharmacokinetics of lignans like this compound involve a high systemic clearance, a large volume of distribution, and short half-lives . The oral bioavailability of these compounds is often low, with sdg, a prevalent lignan, having an oral bioavailability of 0% . This low bioavailability is due to challenges such as rapid metabolism and untargeted delivery .
Result of Action
The primary result of this compound’s action is its anticancer effects . These effects are achieved through various mechanisms, including triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways . These actions lead to the inhibition of cancer cell proliferation and the mitigation of multi-drug resistance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lignan content in plants can be influenced by the type of species, physiological conditions, and the environmental conditions to which the species is exposed . Additionally, the gut microbiota plays a crucial role in converting plant lignans into mammalian lignans, which can then exert their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lignan P can be synthesized through several methods, including oxidative coupling of phenylpropanoid units. One common method involves the use of enzymes such as cinnamate 4-hydroxylase and caffeoyl-CoA O-methyltransferase, which convert p-coumaric acid into ferulic acid and subsequently into sinapic acid . These reactions typically occur under mild conditions and can be catalyzed by various oxidizing agents.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, followed by purification and isolation. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and thin-layer chromatography (TLC) are commonly used for the extraction and analysis of lignans . Optimization of extraction conditions is crucial to obtain high yields and purity of this compound.
Chemical Reactions Analysis
Types of Reactions: Lignan P undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the lignan structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce lignan compounds. These reactions often require anhydrous conditions.
Substitution: Substitution reactions involve reagents like halogens and alkylating agents. These reactions can be carried out under various conditions, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include modified lignan derivatives with enhanced biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Lignan P has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for the synthesis of various bioactive compounds.
Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: this compound exhibits antitumor and antiviral activities, making it a promising candidate for drug development.
Industry: this compound is used in the food and cosmetic industries for its antioxidant properties.
Comparison with Similar Compounds
Lignan P can be compared with other lignans, such as secoisolariciresinol, pinoresinol, and matairesinol . These compounds share similar structural features but differ in their biological activities and applications:
Secoisolariciresinol: Known for its estrogenic activity and potential in treating menopausal symptoms.
Pinoresinol: Exhibits strong antioxidant and anti-inflammatory properties.
Matairesinol: Studied for its antitumor and cardiovascular protective effects.
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antitumor activities, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVRGQUEGRCWPD-BRLGUANISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946031 | |
Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-35-1 | |
Record name | 4-Demethylepipodophyllotoxin 7′-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23363-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Demethylepipodophyllotoxin-9 beta-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIGNAN P | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2G3ZRK3U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can we accurately detect and quantify Lignan P in pharmaceutical preparations?
A1: High-performance liquid chromatography (HPLC) coupled with various detection methods has proven effective in analyzing this compound. Studies have successfully employed HPLC with electrochemical detection (ECD) [] and UV detection [] to separate and quantify this compound from etoposide, teniposide, and other related substances in pharmaceutical formulations. Notably, electrochemical detection offers superior sensitivity and selectivity compared to UV detection for this application [].
Q2: What are the typical detection limits achieved for this compound using these HPLC methods?
A2: Research indicates that HPLC methods can achieve very low detection limits for this compound. For instance, one study reported a detection limit of 4.9 ng for this compound using an HPLC method with UV detection at a wavelength of 240 nm []. This highlights the sensitivity of these analytical techniques in ensuring the quality and purity of etoposide capsules.
Q3: Beyond pharmaceutical analysis, has this compound been investigated in other research contexts?
A3: While primarily studied as a related substance in pharmaceutical preparations, some research suggests a potential link between lignan intake and health outcomes. A case-control study in Iran explored the relationship between dietary phytoestrogen intake, including lignans, and the risk of endometriosis []. Interestingly, this study found that higher intakes of total lignans, specifically secoisolariciresinol and lariciresinol, were associated with a reduced risk of endometriosis []. This finding, while intriguing, necessitates further investigation to establish a causal link and understand the underlying mechanisms.
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